molecular formula C10H13BrO B14028764 2-Bromo-1-ethoxy-4-ethylbenzene

2-Bromo-1-ethoxy-4-ethylbenzene

Cat. No.: B14028764
M. Wt: 229.11 g/mol
InChI Key: BTTLDLOTUTZISK-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-ethylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethoxy group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethoxy-4-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of 1-ethoxy-4-ethylbenzene derivatives with various functional groups.

    Oxidation: Formation of 2-bromo-1-ethoxy-4-ethylbenzoic acid or 2-bromo-1-ethoxy-4-ethylbenzaldehyde.

    Reduction: Formation of 1-ethoxy-4-ethylbenzene.

Scientific Research Applications

2-Bromo-1-ethoxy-4-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. Subsequent deprotonation restores the aromaticity of the ring, resulting in the substitution product. The ethoxy and ethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-ethoxy-2-ethylbenzene
  • 4-Bromo-1-ethoxy-2-ethylbenzene
  • 1-Bromo-2-ethylbenzene

Comparison: 2-Bromo-1-ethoxy-4-ethylbenzene is unique due to the specific positioning of the bromine, ethoxy, and ethyl groups on the benzene ring. This unique arrangement can result in different reactivity and selectivity compared to its isomers. For example, the presence of the ethoxy group in the para position relative to the bromine atom can enhance the electron-donating effect, making the compound more reactive towards electrophilic substitution reactions.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-1-ethoxy-4-ethylbenzene

InChI

InChI=1S/C10H13BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3

InChI Key

BTTLDLOTUTZISK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)Br

Origin of Product

United States

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